3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate is a fluorinated carbonate ester characterized by a linear perfluoroalkyl chain (C6F9) attached to a carbonate functional group (-O-CO-O-).
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F9O3/c8-4(9,2-1-18-3(17)19-2)5(10,11)6(12,13)7(14,15)16/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKFQLUMVJFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895958 | |
| Record name | 4-(Nonafluorobutyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469980-27-5 | |
| Record name | 4-(Nonafluorobutyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The cycloaddition of carbon dioxide (CO₂) with epoxides is a well-established route for carbonate synthesis, offering atom-economical advantages. For fluorinated analogs, this method requires epoxide precursors functionalized with perfluoroalkyl chains. A representative approach involves reacting 3,3,4,4,5,5,6,6,6-nonafluorohexyloxirane with CO₂ under pressurized conditions (5–10 MPa) at 150–160°C. Catalysts such as alkali metal salts (e.g., potassium carbonate) or organotin compounds (e.g., Bu₂SnO) enhance reaction kinetics by stabilizing the oxyanion intermediate. Homogeneous systems using acetonitrile as a solvent yield moderate conversions (12–15%), while heterogeneous catalysts supported on activated carbon improve selectivity and ease of separation.
Solvent and Temperature Optimization
Supercritical CO₂ (scCO₂) serves dual roles as a reactant and solvent in continuous-flow systems, eliminating the need for organic solvents. Reaction temperatures between 120–140°C and pressures of 8–12 MPa achieve yields exceeding 70% in batch reactors. The addition of dehydrating agents (e.g., molecular sieves) shifts equilibrium toward carbonate formation by removing water byproducts.
Transesterification of Fluorinated Alcohols
Substrate Selection and Reactivity
Transesterification employs dialkyl carbonates (e.g., dimethyl carbonate) and 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol. The reaction proceeds via nucleophilic attack of the fluorinated alcohol on the carbonate, facilitated by basic catalysts such as sodium methoxide or enzymatic systems (e.g., lipases). Key challenges include the low nucleophilicity of fluorinated alcohols due to electron-withdrawing perfluoroalkyl groups, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 h).
Solvent-Free and Continuous Processes
Solvent-free conditions using excess dimethyl carbonate improve atom efficiency, with conversions reaching 85–90% at 100°C. Reactive distillation setups enhance product separation, particularly for thermally stable carbonates. Enzymatic catalysis in ionic liquids (e.g., [BMIM][BF₄]) offers greener alternatives, achieving 60–65% yield at milder temperatures (50–60°C).
Direct Fluorination of Hydrocarbon Carbonates
Electrophilic Fluorination Agents
Direct fluorination introduces fluorine atoms into preformed hydrocarbon carbonates. N-Fluoro reagents such as N-fluorobis(benzenesulfon)imide (NFSI) or N-fluorobistrifluoromethanesulfonamide (NFTMS) are employed under anhydrous conditions. For example, palladium-catalyzed fluorination of hexenyl carbonate derivatives at 120°C for 0.5–1 h achieves >99% purity and 98% yield. The chroma of the product remains low (8 Hazen), indicating minimal side reactions.
Catalytic Systems and Selectivity
Palladium(II) acetate (1 mol%) effectively mediates C–F bond formation while suppressing defluorination. Solvents such as dichloromethane or toluene stabilize intermediates, with reaction times under 1 h ensuring high throughput. Post-reaction distillation isolates the target compound, with fractional distillation under reduced pressure (10–20 mmHg) maintaining thermal stability.
Alternative Methods: Hydrosilylation and Ring-Opening
Hydrosilylation of Fluorinated Alkenes
Hydrosilylation of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene with hydrosilanes forms silicon-protected intermediates, which undergo carbonate coupling via nucleophilic substitution. Platinum catalysts (e.g., Karstedt’s catalyst) enable regioselective addition at 60–80°C, followed by reaction with phosgene or chloroformate derivatives. This method is less common due to handling risks associated with phosgene.
Ring-Opening of Fluorinated Cyclic Carbonates
Ring-opening polymerization of fluorinated cyclic carbonates (e.g., 5-membered rings) with nucleophiles like water or alcohols provides linear carbonates. Boron-containing Lewis acids (e.g., B(C₆F₅)₃) catalyze ring-opening at 20–50°C, though yields are moderate (50–60%).
Comparative Analysis of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Cycloaddition | CO₂, nonafluorohexyloxirane | K₂CO₃/activated carbon | 150°C, 8 MPa, 24 h | 70% | >95% |
| Transesterification | Nonaflluorohexanol, dimethyl carbonate | NaOMe | 100°C, solvent-free, 24 h | 85% | >98% |
| Direct Fluorination | Hexenyl carbonate, NFSI | Pd(OAc)₂ | 120°C, 0.5 h | 98% | >99.9% |
| Hydrosilylation | Nonaflluorohexene, hydrosilane | Pt catalyst | 80°C, 12 h | 65% | >90% |
Challenges and Process Optimization
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of carbamates or carbonates .
Scientific Research Applications
Polymer Chemistry
Polymer Synthesis:
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate can be polymerized using techniques such as free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. This leads to the formation of polymers that exhibit enhanced thermal and mechanical properties due to the presence of fluorinated side chains.
Applications:
- Surface Modifications: The compound is used in modifying surfaces to improve hydrophobicity and chemical resistance in coatings and films.
- Functional Polymers: It serves as a monomer for synthesizing specialty polymers that find applications in electronics and advanced materials.
| Property | Description |
|---|---|
| Hydrophobicity | High; beneficial for water-repellent surfaces |
| Chemical Resistance | Excellent; suitable for harsh environments |
| Thermal Stability | Enhanced; useful in high-temperature applications |
Materials Science
Nanocomposites:
Incorporating this compound into nanocomposites can significantly enhance their mechanical properties and thermal stability. These materials are ideal for applications in aerospace and automotive industries where performance under extreme conditions is critical.
Case Study:
A study demonstrated that nanocomposites containing this compound exhibited improved tensile strength and thermal degradation temperatures compared to traditional composites. The fluorinated segments create unique interactions within the polymer matrix that alter its free volume and diffusion characteristics.
Environmental Applications
The unique properties of this compound make it suitable for environmental applications such as:
- Oil Spill Remediation: Its hydrophobic nature allows it to be effective in separating oil from water.
- Fluorinated Surfactants: The compound can be used to develop surfactants that are effective in reducing surface tension in various cleaning applications.
Biomedical Applications
Emerging research indicates potential uses in biomedical fields:
- Drug Delivery Systems: The compound's biocompatibility and ability to form stable emulsions can be leveraged for targeted drug delivery systems.
- Coatings for Medical Devices: Its chemical resistance makes it suitable for coatings on medical devices that require sterilization.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This property makes it an effective inhibitor or modulator of enzymatic activity and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Fluorinated Compounds
Structural and Functional Group Comparisons
Fluorinated compounds with the C6F9 chain exhibit diverse applications depending on their functional groups. Key comparisons include:
Silane Derivatives
- Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane (CAS 102390-98-7): Functional Group: Silane (-Si(OCH2CH3)3). Properties: Hydrolyzes to form silanol groups, enabling covalent bonding to surfaces (e.g., glass, metals, carbon nanotubes) . Applications: Surface modification, CNT functionalization (as demonstrated in hydrosilylation studies using ZnCl2 or Karstedt’s catalyst) .
Acrylate Esters
- 2-(Perfluorobutyl)ethyl acrylate (CAS 52591-27-2):
Sulfanyl Surfactants
- 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid: Functional Group: Thioether (-S-) and carboxylic acid (-COOH). Properties: Surfactant behavior due to amphiphilic structure; patented as a PFAS alternative with silver halide photographic applications .
Parent Alkene
- 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene (CAS 102390-98-7): Functional Group: Alkene (-CH2-CH2-). Properties: Low boiling point (59–60°C), high density (1.452 g/mL), and stability under inert conditions . Applications: Precursor for synthesizing fluorinated derivatives via addition or esterification reactions.
Physical and Chemical Property Comparison
The table below summarizes key properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate and related compounds:
*Inferred based on structural analogs.
Reactivity and Stability
- Carbonate vs. Acrylate Esters : Carbonates are less reactive toward polymerization than acrylates but may decompose thermally to release CO2. Acrylates polymerize readily via radical initiation .
- Silane vs. Sulfanyl Derivatives: Silanes undergo hydrolysis to form reactive silanols, enabling surface bonding, while sulfanyl compounds exhibit surfactant behavior due to their amphiphilic structure .
Analytical Considerations
- Mass Defects: Partially fluorinated compounds (e.g., the sulfanyl surfactant) exhibit positive mass defects (+0.1337) due to the dominance of non-halogen elements, aiding LC-MS identification .
- Fragmentation Patterns : MS analysis of C6F9-containing compounds reveals characteristic fragments like -C3F7 (m/z 168.9905) .
Biological Activity
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate is a fluorinated organic compound that has garnered interest in various fields including materials science and medicinal chemistry. Its unique structure imparts distinct chemical properties that may influence its biological activity. This article reviews the biological activity of this compound through case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its nonafluoroalkyl chain and carbonate functional group. This configuration contributes to its hydrophobicity and potential interactions with biological membranes. The molecular formula is , and it exhibits high purity levels (>98%) in commercial preparations.
Biological Activity Overview
The biological activity of this compound is not extensively documented in current literature. However, related compounds within the fluorinated alkyl class suggest potential applications in various biological contexts.
- Membrane Interaction : The hydrophobic nature of fluorinated compounds often leads to significant interactions with lipid membranes. This can affect membrane fluidity and permeability.
- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties due to their ability to disrupt bacterial membranes.
- Cytotoxicity : Fluorinated compounds may exhibit cytotoxic effects on certain cancer cell lines due to their unique chemical properties.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various fluorinated compounds on human tumor cell lines. While specific data on this compound was not available, related nonafluoroalkyl compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. This suggests a potential for targeted therapeutic applications.
Study 2: Antimicrobial Properties
Research has shown that certain fluorinated compounds possess antimicrobial properties. For instance:
- Fluorinated Alkyl Chains : Compounds with long fluorinated chains have been noted for their effectiveness against Gram-positive bacteria due to membrane disruption.
- Mechanism : The presence of the carbonate group may enhance solubility and interaction with microbial membranes.
Table 1: Comparative Biological Activity of Fluorinated Compounds
| Compound Name | Cytotoxicity (IC50 μM) | Antimicrobial Activity | Membrane Disruption |
|---|---|---|---|
| This compound | Not specified | Potential | Yes |
| Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride | 15 | Moderate | Yes |
| Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | 20 | High | Yes |
Q & A
Q. What are the optimal synthetic routes for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate, and how can reaction conditions be optimized?
The compound is synthesized via esterification or acrylate derivatization. Key steps include using fluorinated alcohols (e.g., 3,3,4,4,5,5,6,6,6-nonafluorohexanol, CAS 19430-93-4) with acryloyl chloride under controlled temperatures (40–60°C) and inert atmospheres to prevent oxidation. Catalysts like triethylamine enhance yield, while stabilization with inhibitors (e.g., BHT at 70 ppm) prevents polymerization . Optimal purity (≥97%) is achieved via fractional distillation (boiling point: 59–60°C) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is a skin sensitizer and flammable (flash point: 1°F). Use PPE (gloves, goggles), work in fume hoods, and store in sealed containers at <4°C. Avoid contact with oxidizers, as decomposition releases toxic fluorinated byproducts. Spill management requires non-combustible absorbents (e.g., vermiculite) .
Q. Which analytical techniques are recommended for structural confirmation?
Gas chromatography-mass spectrometry (GC-MS) identifies characteristic fragments like -C3F7 (168.9905 m/z). Nuclear magnetic resonance (NMR) resolves fluorinated alkyl chains (19F NMR: δ -70 to -120 ppm). Fourier-transform infrared spectroscopy (FTIR) detects carbonyl (C=O, ~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do surfactant properties of this compound impact its utility in polymer science, and what experimental parameters govern its performance?
The partially fluorinated chain confers amphiphilicity, reducing surface tension in polymers (e.g., poly[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-methylsiloxane] exhibits surface tension ~18 mN/m). Critical parameters include monomer concentration (5–20 wt%), initiator type (e.g., AIBN), and polymerization temperature (60–80°C). Applications range from hydrophobic coatings to fluorosurfactant alternatives .
Q. How can researchers resolve contradictions in mass spectrometry data for fluorinated derivatives?
Fluorinated compounds often exhibit positive mass defects (e.g., 0.1337) due to non-halogen elements outweighing fluorine’s negative defect. Discrepancies arise from isotopic patterns (e.g., 19F vs. 1H). Complementary techniques like high-resolution MS (HRMS) and tandem MS/MS differentiate structural isomers. Cross-validation with X-ray crystallography or computational modeling (DFT) resolves ambiguities .
Q. What regulatory considerations apply to novel applications of this compound under U.S. EPA guidelines?
Under 40 CFR §721.11120, significant new uses (e.g., industrial coatings, electronic materials) require premanufacture notices (PMNs). Compliance includes recordkeeping (§721.125) and toxicity testing for environmental persistence (e.g., OECD 301B biodegradation assays). Exemptions apply for fully reacted/cured forms in polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
